Chlorisondamine
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Overview
Description
Chlorisondamine is a nicotinic acetylcholine receptor antagonist that produces both neuronal and ganglionic blockade . It is known for forming noncovalent complexes with various biomolecules, including sphingomyelin and other associated glycolipids . This compound has been explored as a potential antihypertensive drug .
Preparation Methods
Chlorisondamine can be synthesized through a series of chemical reactions involving the formation of its quaternary ammonium structure. The synthetic route typically involves the reaction of 4,5,6,7-tetrachloro-2-methylisoindoline with trimethylamine to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Chemical Reactions Analysis
Chlorisondamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chlorisondamine has a wide range of scientific research applications:
Mechanism of Action
Chlorisondamine exerts its effects by blocking nicotinic acetylcholine receptors, leading to both neuronal and ganglionic blockade . This blockade prevents the normal transmission of nerve impulses, resulting in various physiological effects. The molecular targets of this compound include the nicotinic receptors on neurons and ganglia, and its action involves the inhibition of acetylcholine binding to these receptors .
Comparison with Similar Compounds
Chlorisondamine is similar to other nicotinic acetylcholine receptor antagonists such as hexamethonium, mecamylamine, and trimetaphan . this compound is unique in its ability to form noncovalent complexes with biomolecules, which distinguishes it from other compounds in this class
Similar Compounds
- Hexamethonium
- Mecamylamine
- Trimetaphan
Properties
CAS No. |
7701-62-4 |
---|---|
Molecular Formula |
C14H20Cl4N2+2 |
Molecular Weight |
358.1 g/mol |
IUPAC Name |
trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium |
InChI |
InChI=1S/C14H20Cl4N2/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15/h5-8H2,1-4H3/q+2 |
InChI Key |
IXWDUZLHWJKVPX-UHFFFAOYSA-N |
SMILES |
C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C |
Canonical SMILES |
C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C |
7701-62-4 | |
Pictograms |
Irritant |
Synonyms |
Chloride, Chlorisondamine Chlorisondamine Chlorisondamine Chloride Chlorisondamine Dichloride Dichloride, Chlorisondamine Ecolid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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